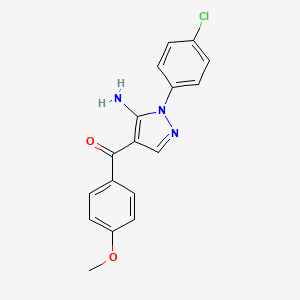

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone

Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a pyrazole-based compound featuring a 4-chlorophenyl group at position 1 of the pyrazole ring and a 4-methoxyphenyl methanone moiety at position 4 (Figure 1).

Properties

CAS No. |

618091-25-1 |

|---|---|

Molecular Formula |

C17H14ClN3O2 |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |

InChI Key |

TXQJVOQMPKLKOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone typically involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino or chloro positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into the mechanisms of various diseases.

Medicine

The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole core : A five-membered heterocyclic ring with two nitrogen atoms, contributing to diverse biological interactions .

- 4-Chlorophenyl group : Enhances lipophilicity and influences binding to hydrophobic targets .

- 4-Methoxyphenyl methanone: The methoxy group improves solubility and enables hydrogen bonding, while the ketone group adds polarity .

Comparison with Similar Compounds

Structurally analogous pyrazole derivatives differ in substituents, halogenation patterns, and functional groups, leading to variations in chemical reactivity and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Halogen Substitutions: Chlorine vs. Positional Effects: Meta-chlorine (3-Cl, Row 4) alters steric and electronic properties compared to para-chlorine (4-Cl, Target), affecting target binding .

Functional Group Modifications: Methoxy vs. Methyl: The methoxy group in the target compound improves solubility compared to methyl-substituted analogs (e.g., p-tolyl in Row 5), which prioritize lipophilicity . Amino Group: Critical for hydrogen bonding with biological targets; its absence in non-amino analogs (e.g., phenylpyrazoles) reduces potency .

Biological Activity Trends: Antimicrobial Activity: The target compound outperforms simpler pyrazoles (e.g., 4-methylpyrazole) due to synergistic effects of the amino and methoxy groups . Kinase Inhibition: Brominated analogs (Row 2) show stronger kinase inhibition, likely due to enhanced hydrophobic interactions .

Biological Activity

The compound (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines a pyrazole ring with various aromatic substituents, suggesting a diverse range of biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, and oxygen alongside carbon and hydrogen. The structural features include:

- Pyrazole Ring : Central to its biological activity.

- Amino Group : Enhances solubility and may participate in hydrogen bonding.

- Chlorophenyl and Methoxyphenyl Substituents : These groups can influence the compound's lipophilicity and receptor interactions.

Biological Activities

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

- Anticancer Activity : Certain aminopyrazole derivatives have shown effectiveness against various cancer cell lines, including HeLa cells. For example, studies have demonstrated that modifications at the 5-position of the pyrazole ring can significantly enhance anticancer properties .

- Antimicrobial Properties : Some derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of halogen atoms, like chlorine, often increases these effects due to enhanced lipophilicity .

- Anti-inflammatory Effects : Pyrazole derivatives are frequently investigated for their anti-inflammatory potential. The introduction of specific substituents can modulate this activity, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Substituent | Activity | Effect on Activity |

|---|---|---|

| Amino Group | Enhances solubility | Increases interaction with biological targets |

| Chlorine Atom | Antimicrobial | Increases potency against pathogens |

| Methoxy Group | Anti-inflammatory | Modulates inflammatory responses |

These findings suggest that careful modification of substituents can lead to compounds with improved efficacy and selectivity.

Case Studies

- Anticancer Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The compound exhibited significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range .

- Antimicrobial Testing : In vitro assays demonstrated that related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

- Inflammation Models : Animal studies using models of inflammation indicated that pyrazole derivatives could reduce edema significantly compared to control groups, suggesting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.